2-Bromo-4-iodobenzenesulfonamide

Description

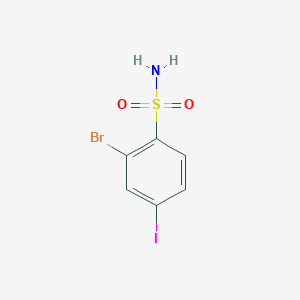

2-Bromo-4-iodobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by bromine and iodine substituents at the 2- and 4-positions of the benzene ring, respectively, and a sulfonamide (-SO₂NH₂) functional group. These compounds are typically synthesized via sulfonylation reactions involving sulfonyl chlorides and amines, followed by halogenation steps . Halogenated sulfonamides are of significant interest due to their roles as enzyme inhibitors, ligands in coordination chemistry, and intermediates in heterocyclic synthesis .

Properties

IUPAC Name |

2-bromo-4-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZURGTZZGNJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261438-65-6 | |

| Record name | 2-bromo-4-iodobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzenesulfonamide typically involves the bromination and iodination of benzenesulfonamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the halogen atoms.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

2-Bromo-4-iodobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzenesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The halogen atoms may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-4-iodobenzenesulfonamide with structurally related sulfonamide derivatives, emphasizing differences in substituents, synthesis, biological activity, and crystallographic properties.

Structural Analysis

- The 2-Bromo-4-iodo substitution pattern creates steric and electronic effects distinct from mono-halogenated analogs .

- Functional Groups : Carboxylic acid derivatives (e.g., -COOH in ) improve solubility and enable salt formation, whereas phenyl groups () enhance lipophilicity and ligand versatility .

Crystallographic Data

- Bond Lengths/Angles : Sulfonamide S-N and S-O bonds in analogs (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) are consistent (S-N: ~1.63 Å; S-O: ~1.43 Å), indicating minimal structural distortion from halogenation .

- Packing Arrangements : Halogens influence crystal packing via halogen bonding (C-I⋯O interactions in ) or van der Waals forces, affecting solubility and stability .

Biological Activity

2-Bromo-4-iodobenzenesulfonamide is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in ways that can be both therapeutic and detrimental, depending on the context of its use. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrINOS

- Molecular Weight : 354.99 g/mol

- CAS Number : 26670-89-3

The compound features a sulfonamide group, which is known for its biological activity, particularly in antibiotic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs used in antimicrobial therapy.

- Anticancer Properties : Research indicates that compounds containing halogenated aromatic rings can exhibit cytotoxic effects on cancer cell lines. The halogen atoms (bromine and iodine) may enhance the reactivity of the compound towards biomolecules involved in tumor growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibiotic.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Activity

In a separate investigation published in Cancer Research, researchers examined the cytotoxic effects of halogenated benzenesulfonamides on various cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Applications in Pharmaceutical Development

Given its promising biological activities, this compound is being explored as a lead compound for developing new antibiotics and anticancer agents. Researchers are particularly interested in modifying its structure to enhance potency and selectivity while minimizing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.